1,3,5-Triselenane
Description
Structure
2D Structure
Properties
CAS No. |
291-25-8 |
|---|---|
Molecular Formula |
C3H6Se3 |
Molecular Weight |
279.0 g/mol |
IUPAC Name |
1,3,5-triselenane |
InChI |
InChI=1S/C3H6Se3/c1-4-2-6-3-5-1/h1-3H2 |
InChI Key |
ZHVNSARECLDNGM-UHFFFAOYSA-N |
Canonical SMILES |
C1[Se]C[Se]C[Se]1 |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
1,3,5-Triselenane can be synthesized through the reaction of 1,3-dibromopropane with sodium selenide. The reaction typically occurs in an anhydrous solvent such as tetrahydrofuran under inert atmosphere conditions to prevent oxidation of selenium. The reaction proceeds as follows: [ \text{C₃H₆Br₂} + 3 \text{Na₂Se} \rightarrow \text{C₃H₆Se₃} + 3 \text{NaBr} ]
Industrial Production Methods
While there is limited information on the large-scale industrial production of this compound, the synthesis methods used in laboratory settings can be scaled up with appropriate modifications to reaction conditions and purification processes. The use of continuous flow reactors and advanced purification techniques such as chromatography can enhance the efficiency and yield of the compound.
Chemical Reactions Analysis
Types of Reactions
1,3,5-Triselenane undergoes various chemical reactions, including:
Oxidation: The selenium atoms in the ring can be oxidized to form selenoxides or selenones.
Reduction: The compound can be reduced to form selenides.
Substitution: The hydrogen atoms on the carbon atoms can be substituted with various functional groups.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide or other oxidizing agents can be used under mild conditions.
Reduction: Sodium borohydride or lithium aluminum hydride can be used as reducing agents.
Substitution: Halogenating agents such as bromine or chlorine can be used for halogenation reactions.
Major Products Formed
Oxidation: Selenoxides or selenones.
Reduction: Selenides.
Substitution: Halogenated derivatives of this compound.
Scientific Research Applications
1,3,5-Triselenane has several applications in scientific research:
Chemistry: Used as a precursor for the synthesis of selenium-containing polymers and other organoselenium compounds.
Biology: Investigated for its potential antioxidant properties and ability to modulate biological pathways involving selenium.
Medicine: Explored for its potential use in the development of selenium-based drugs with anticancer and antimicrobial properties.
Industry: Utilized in the production of advanced materials with unique electronic and optical properties.
Mechanism of Action
The mechanism of action of 1,3,5-Triselenane involves its ability to interact with biological molecules through the formation of selenoethers and selenoesters. These interactions can modulate various molecular pathways, including those involved in oxidative stress and cellular signaling. The compound’s selenium atoms can also participate in redox reactions, contributing to its antioxidant properties.
Comparison with Similar Compounds
Structural and Elemental Analogues
Hexahydro-1,3,5-trinitro-1,3,5-triazine (RDX)
- Structure: A six-membered triazine ring with three nitro (-NO₂) groups .
- Properties : High explosive power, environmental persistence, and bioaccumulation risks. RDX remediation involves soil washing, phytoremediation, and biodegradation .
1,3,5-Triiodobenzene
- Structure : Benzene ring with three iodine substituents at 1,3,5 positions .
- Properties : Acute toxicity (oral, dermal), skin/eye irritation, and specific organ toxicity. Requires stringent handling (ventilation, PPE) .
- Comparison : Selenium in Triselenane may confer higher toxicity than iodine, given selenium’s narrower therapeutic index and environmental toxicity.
Benzene-1,3,5-triyltrimethanol
- Structure : Benzene core with three hydroxymethyl (-CH₂OH) groups .
- Comparison: The polar hydroxymethyl groups enhance water solubility, whereas Triselenane’s nonpolar selenium atoms likely increase hydrophobicity.
Trisiloxane, 1,3,5-Triethenyl-1,1,3,5,5-pentamethyl-
- Structure : Silicon-oxygen backbone with ethenyl and methyl groups .
- Properties : logP = 3.677 (lipophilic), log10WS = 2.84 (moderate water solubility) .
- Comparison : Triselenane’s logP may exceed this due to selenium’s larger atomic radius and polarizability, enhancing lipid membrane permeability.
Physical and Chemical Properties
Reactivity and Stability
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